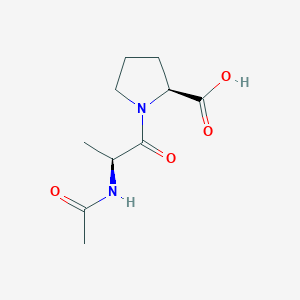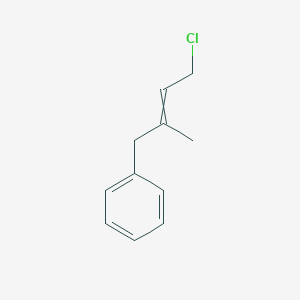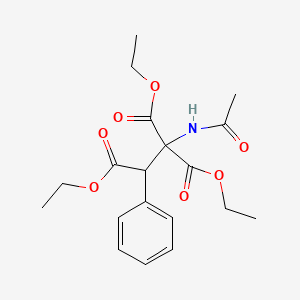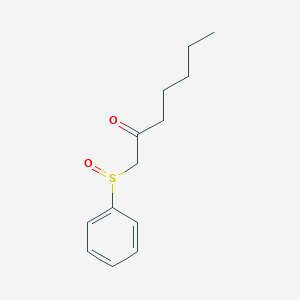![molecular formula C16H14O3 B14655108 6-Cinnamylbenzo[1,3]dioxol-5-OL CAS No. 51167-48-7](/img/structure/B14655108.png)
6-Cinnamylbenzo[1,3]dioxol-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cinnamylbenzo[1,3]dioxol-5-OL is a chemical compound that belongs to the benzo[1,3]dioxole family. This compound is characterized by a benzo[1,3]dioxole ring substituted with a cinnamyl group at the 6th position and a hydroxyl group at the 5th position. The benzo[1,3]dioxole structure is a common motif in various natural products and synthetic compounds, known for its diverse biological activities and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamylbenzo[1,3]dioxol-5-OL typically involves the following steps:
Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Introduction of the cinnamyl group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Cinnamylbenzo[1,3]dioxol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cinnamyl group can be reduced to form a phenethyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenethyl derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
6-Cinnamylbenzo[1,3]dioxol-5-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Cinnamylbenzo[1,3]dioxol-5-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Sesamol: A natural compound with a benzo[1,3]dioxole structure and a hydroxyl group at the 5th position.
Piperonal: A benzo[1,3]dioxole derivative with an aldehyde group at the 5th position.
Eugenol: A phenolic compound with a similar structure but with a methoxy group instead of the dioxole ring.
Uniqueness
6-Cinnamylbenzo[1,3]dioxol-5-OL is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzo[1,3]dioxole derivatives and contributes to its diverse applications in various fields.
Propiedades
Número CAS |
51167-48-7 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
6-(3-phenylprop-2-enyl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H14O3/c17-14-10-16-15(18-11-19-16)9-13(14)8-4-7-12-5-2-1-3-6-12/h1-7,9-10,17H,8,11H2 |
Clave InChI |
DRJMXFXDHQJEPO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CC=CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

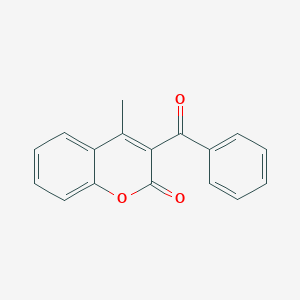
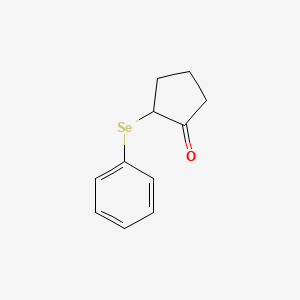
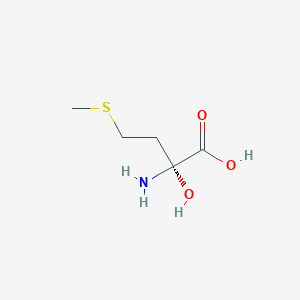
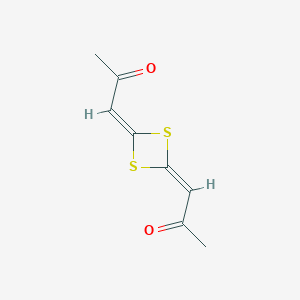
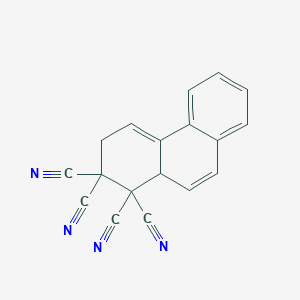
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
